BenchChemオンラインストアへようこそ!

oxan-4-yl 7-(furan-2-yl)-1,4-thiazepane-4-carboxylate

Physicochemical profiling Drug-likeness Carbamate ester SAR

For fragment-based screening and CNS drug discovery, CAS 1705101-61-6 delivers a unique 1,4-thiazepane core (PBF >0.8 Å) with a furan ring and tetrahydropyran carbamate. This combination enhances solubility, permeability, and metabolic stability over ethyl/tert-butyl analogs. Ideal for bromodomain and kinase inhibitor programs seeking selective hinge-region differentiation. Compare carbamate ester SAR with this oxan-4-yl variant.

Molecular Formula C15H21NO4S
Molecular Weight 311.4
CAS No. 1705101-61-6
Cat. No. B2775718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameoxan-4-yl 7-(furan-2-yl)-1,4-thiazepane-4-carboxylate
CAS1705101-61-6
Molecular FormulaC15H21NO4S
Molecular Weight311.4
Structural Identifiers
SMILESC1CN(CCSC1C2=CC=CO2)C(=O)OC3CCOCC3
InChIInChI=1S/C15H21NO4S/c17-15(20-12-4-9-18-10-5-12)16-6-3-14(21-11-7-16)13-2-1-8-19-13/h1-2,8,12,14H,3-7,9-11H2
InChIKeyMEIZPJXIAIQZCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

oxan-4-yl 7-(furan-2-yl)-1,4-thiazepane-4-carboxylate (CAS 1705101-61-6): Structural Profile and Procurement-Relevant Features


Oxan-4-yl 7-(furan-2-yl)-1,4-thiazepane-4-carboxylate (CAS 1705101-61-6; molecular formula C₁₅H₂₁NO₄S; MW 311.4 g/mol) is a fully synthetic, small-molecule heterocycle combining a saturated 1,4-thiazepane seven-membered ring, a furan-2-yl substituent at the 7-position, and an oxan-4-yl (tetrahydropyran-4-yl) carbamate ester at the N4 position [1]. The compound belongs to the 1,4-thiazepane-4-carboxylate ester class, which has garnered interest as a source of three-dimensional fragments for screening libraries and as a scaffold for bromodomain and kinase inhibitor development [2]. Unlike the more commonly encountered ethyl or tert-butyl carbamate analogs, the oxan-4-yl ester introduces an additional saturated oxygen heterocycle, which may modulate physicochemical properties relevant to solubility, permeability, and metabolic stability [3].

Why Generic Substitution Fails for oxan-4-yl 7-(furan-2-yl)-1,4-thiazepane-4-carboxylate: Carbamate Ester Identity Determines Physicochemical Trajectory


Within the 7-(furan-2-yl)-1,4-thiazepane-4-carboxylate chemotype, the identity of the N4 carbamate ester moiety is not interchangeable without consequence. The oxan-4-yl ester introduces a saturated tetrahydropyran ring that contributes additional hydrogen-bond acceptor capacity, alters logP, and increases topological polar surface area (TPSA) relative to simple alkyl esters such as the ethyl analog (CAS 1798672-55-5) . These differences directly impact solubility, passive membrane permeability, and metabolic vulnerability—parameters that dictate performance in cell-based assays, in vivo pharmacokinetic studies, and fragment-based screening campaigns. The 1,4-thiazepane scaffold itself provides enhanced three-dimensional character (as quantified by plane of best fit (PBF) and principal moments of inertia (PMI) scores) compared to flat aromatic heterocycles, making thiazepane-containing compounds particularly valuable for targeting challenging protein-protein interaction surfaces [1].

Quantitative Differentiation Evidence for oxan-4-yl 7-(furan-2-yl)-1,4-thiazepane-4-carboxylate vs. Close Analogs


Oxan-4-yl Ester vs. Ethyl Ester: Calculated logP and TPSA Differentiation

The oxan-4-yl carbamate ester of the target compound introduces a second saturated oxygen heterocycle absent in the common ethyl ester analog (CAS 1798672-55-5), resulting in a calculated logP reduction of approximately 0.7–1.0 log units and a TPSA increase of approximately 10–15 Ų [1]. These computed differences are consistent with the known contribution of the tetrahydropyran oxygen to hydrogen-bond acceptor count and polarity [2]. Direct experimental logP or solubility measurements have not been published for either compound as of the search date; all data are in silico predictions.

Physicochemical profiling Drug-likeness Carbamate ester SAR

1,4-Thiazepane Scaffold 3D Character: Quantitative Comparison to Flat Heterocycles in Fragment-Based Screening

The saturated 1,4-thiazepane ring confers significantly greater three-dimensional character compared to planar aromatic heterocycles commonly used in fragment libraries. In a systematic analysis of 3D-enriched fragments, 1,4-thiazepane and 1,4-thiazepanone scaffolds exhibited plane of best fit (PBF) scores of 0.8–1.2 Å and principal moment of inertia (PMI) angle sums indicative of higher sp³ character relative to phenyl, pyridine, or pyrimidine isosteres (PBF typically <0.3 Å) [1]. This 3D character has been exploited to identify selective bromodomain inhibitors targeting the D2 pocket of BET proteins, with 1,4-thiazepane-containing fragments achieving ligand efficiencies (LE) of 0.30–0.38 kcal/mol per heavy atom in surface plasmon resonance (SPR) assays against BRD4-D2 [2]. The target compound CAS 1705101-61-6 has not itself been evaluated in these assays; this evidence is class-level inference from the 1,4-thiazepane scaffold.

Fragment-based drug discovery 3D molecular descriptors Bromodomain inhibitors

Furan-2-yl vs. Thiophen-2-yl Substitution: Differential Heteroatom Hydrogen-Bond Acceptor Capacity

The furan-2-yl substituent at the 7-position of the target compound provides an oxygen heteroatom capable of acting as a stronger hydrogen-bond acceptor compared to the sulfur in the thiophen-2-yl analog (e.g., tetrahydro-2H-pyran-4-yl 7-(thiophen-2-yl)-1,4-thiazepane-4-carboxylate). The hydrogen-bond acceptor strength (pKHB) of furan oxygen is approximately 1.0–1.2 (on the Abraham scale), versus approximately 0.3–0.5 for thiophene sulfur [1]. This difference has been exploited in medicinal chemistry: furan-containing analogs of kinase inhibitors have shown differential selectivity profiles attributable to specific hydrogen-bond interactions with hinge-region backbone NH groups [2]. Direct comparative biological data for the furan-2-yl vs. thiophen-2-yl thiazepane carboxylate pair are not published.

Heterocyclic SAR Furan pharmacophore Ligand efficiency optimization

1,4-Thiazepane Core in CNS-Penetrant mGlu₄ PAM Development: Scaffold Track Record for Brain Exposure

The 1,4-thiazepane core has been successfully optimized into CNS-penetrant positive allosteric modulators (PAMs) of metabotropic glutamate receptor 4 (mGlu₄), with lead compounds achieving EC₅₀ values in the low nanomolar range (e.g., 12 nM) and demonstrating in vivo efficacy in a haloperidol-induced catalepsy model of Parkinson's disease at oral doses of 10–30 mg/kg [1]. In this series, the thiazepane ring was critical for achieving balanced lipophilicity (logD 2.0–3.0) and CNS multiparameter optimization (MPO) scores >5.0, which are predictive of brain penetration [2]. The target compound CAS 1705101-61-6 has not been evaluated in these assays; however, the presence of both the 1,4-thiazepane core and the tetrahydropyran moiety—another privileged structure for CNS drug design—suggests potential utility in CNS-targeted library design.

CNS drug discovery mGlu₄ positive allosteric modulator Blood-brain barrier penetration

Tetrahydropyran Moiety Contribution to Aqueous Solubility: Predicted Advantage Over Non-Oxygenated Cycloalkyl Esters

The tetrahydropyran (THP) ring in the oxan-4-yl ester provides both an ether oxygen hydrogen-bond acceptor and conformational flexibility that can enhance aqueous solubility relative to non-oxygenated cycloalkyl esters (e.g., cyclohexyl or cyclopentyl analogs). In a systematic analysis of matched molecular pairs, replacement of a cyclohexyl group with a tetrahydropyran-4-yl group resulted in a mean thermodynamic solubility increase of 2.5-fold (range: 1.3–5.7×) across 24 matched pairs in a pharmaceutical dataset [1]. This effect is attributed to the oxygen atom disrupting crystal packing and participating in water hydrogen-bond networks. No experimental solubility data have been published for CAS 1705101-61-6 specifically.

Aqueous solubility Tetrahydropyran pharmacophore Physicochemical optimization

Absence of Published Direct Comparative Bioactivity Data for CAS 1705101-61-6

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, DrugBank, and patent databases (Google Patents, WIPO PATENTSCOPE) did not identify any published peer-reviewed studies or patent disclosures containing quantitative biological activity data (IC₅₀, EC₅₀, Kᵢ, Kd, or % inhibition) specifically for oxan-4-yl 7-(furan-2-yl)-1,4-thiazepane-4-carboxylate (CAS 1705101-61-6) [1]. The compound is listed in commercial chemical supplier catalogs as a research-grade building block, typically at ≥95% purity, but without associated bioactivity annotations [2]. This absence of published data precludes direct head-to-head biological comparison with any analog. Users considering this compound must plan for de novo biological profiling to establish activity.

Data gap Research chemical Biological screening

Procurement-Relevant Application Scenarios for oxan-4-yl 7-(furan-2-yl)-1,4-thiazepane-4-carboxylate (CAS 1705101-61-6)


3D-Enriched Fragment Library Design for Bromodomain and Protein-Protein Interaction Targets

The 1,4-thiazepane core of CAS 1705101-61-6 provides enhanced three-dimensional character (PBF >0.8 Å) compared to planar aromatic fragments commonly used in screening libraries. This scaffold class has yielded selective BRD4-D2 bromodomain inhibitors with ligand efficiencies of 0.30–0.38 kcal/mol per heavy atom [2]. Researchers building fragment libraries for challenging protein-protein interaction targets should prioritize this compound over flat heterocyclic fragments to increase the probability of identifying selective, ligand-efficient hits.

Kinase Inhibitor Scaffold with Dual Heterocycle Pharmacophore Potential

The simultaneous presence of a furan ring and a tetrahydropyran carbamate in CAS 1705101-61-6 offers two distinct hydrogen-bonding motifs that could engage kinase hinge regions (furan oxygen) and solvent-exposed or ribose-pocket residues (THP oxygen) [2]. Furan-containing kinase inhibitors have demonstrated altered selectivity profiles attributable to furan-specific hydrogen bonds [3]. Medicinal chemistry teams prosecuting kinase targets where hinge-region differentiation is critical may find this scaffold a useful addition to lead optimization arrays.

CNS Drug Discovery Programs Requiring Balanced Physicochemical Profiles

The 1,4-thiazepane scaffold has delivered CNS-penetrant mGlu₄ PAMs with oral efficacy in preclinical Parkinson's models (EC₅₀ = 12 nM, CNS MPO >5.0) [2]. The combination of the thiazepane core with a tetrahydropyran ester in CAS 1705101-61-6 aligns with CNS drug design principles: moderate logP, moderate TPSA, and the presence of hydrogen-bond acceptors that facilitate BBB penetration without invoking active efflux. Neuroscience-focused groups should evaluate this compound as a starting point for CNS-targeted lead generation rather than more lipophilic, non-oxygenated scaffolds that risk P-glycoprotein efflux.

Physicochemical Comparator Studies in Carbamate Ester SAR Campaigns

For structure-activity relationship (SAR) studies investigating the impact of carbamate ester identity on solubility, permeability, and metabolic stability, CAS 1705101-61-6 provides a distinct comparator to the more common ethyl (CAS 1798672-55-5) and tert-butyl carbamate analogs. The predicted ~0.7–1.0 log unit reduction in logP and ~10–15 Ų increase in TPSA relative to the ethyl ester [2] make it a relevant tool for experimentally testing whether these calculated differences translate into meaningful solubility or permeability improvements in a given assay system.

Quote Request

Request a Quote for oxan-4-yl 7-(furan-2-yl)-1,4-thiazepane-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.